N-methyl-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide:
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide typically involves the following steps:
Formation of the Benzodioxine Ring: The benzodioxine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a catechol derivative, under acidic or basic conditions.
Introduction of the Sulfonamide Group: The sulfonamide group can be introduced by reacting the benzodioxine intermediate with a sulfonyl chloride in the presence of a base, such as triethylamine.
Methylation of the Nitrogen Atom: The final step involves the methylation of the nitrogen atom using a methylating agent, such as methyl iodide, under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: N-methyl-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide can undergo oxidation reactions, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: N-methyl-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is used as a building block in organic synthesis
Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in drug design. It may exhibit biological activities such as enzyme inhibition or receptor modulation, making it a candidate for therapeutic development.
Industry: In the materials science field, this compound can be used in the synthesis of polymers and advanced materials with specific properties, such as enhanced thermal stability or conductivity.
Wirkmechanismus
The mechanism of action of N-methyl-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biological pathways. The sulfonamide group can form hydrogen bonds with target proteins, while the benzodioxine ring can interact with hydrophobic pockets, enhancing binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
2,3-dihydrobenzo[b][1,4]dioxine: Lacks the sulfonamide and methyl groups, making it less versatile in terms of chemical reactivity and biological activity.
N-methyl-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide: Similar structure but with a carboxamide group instead of a sulfonamide group, leading to different chemical and biological properties.
Uniqueness: N-methyl-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is unique due to the presence of both the sulfonamide and methyl groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Biologische Aktivität
N-methyl-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and implications for therapeutic applications, supported by recent research findings and data.
Chemical Structure and Properties
This compound features a sulfonamide group attached to a benzodioxine structure. This unique combination enhances its chemical reactivity and biological activity, making it a valuable candidate for drug development. The compound can undergo various chemical reactions such as oxidation, reduction, and substitution, which are critical for its functional versatility in biological systems.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The sulfonamide group allows the compound to form hydrogen bonds with target enzymes, potentially inhibiting their activity. This feature is particularly relevant in the context of enzyme inhibitors that can modulate metabolic pathways .
- Receptor Modulation : The compound may interact with cellular receptors, influencing signaling pathways that are crucial for cell proliferation and survival. Such interactions can lead to therapeutic effects in conditions like cancer .
Biological Activity and Research Findings
Recent studies have highlighted various aspects of the biological activity of this compound:
-
Anticancer Properties :
- In vitro studies have demonstrated that derivatives of this compound exhibit significant antiproliferative effects against multiple cancer cell lines. For instance, one study reported that certain derivatives induced G2/M phase arrest in HeLa cells and activated apoptosis pathways through caspase activation .
- Table 1 summarizes the IC50 values for different derivatives against selected cancer cell lines:
Compound Derivative Cell Line IC50 (µM) N-methyl derivative MDA-MB-231 >10 3d HeLa 25 3f A549 10 -
Enzyme Inhibition :
Enzyme Inhibition (%) at 10 µM α-glucosidase 45% Acetylcholinesterase 50% - Mechanistic Studies :
Case Studies
A notable case study involved synthesizing new sulfonamides derived from this compound and evaluating their biological activities. The study highlighted how modifications to the benzodioxine structure affected both enzyme inhibition efficacy and cytotoxicity against cancer cells .
Eigenschaften
IUPAC Name |
N-methyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4S/c1-10-15(11,12)7-2-3-8-9(6-7)14-5-4-13-8/h2-3,6,10H,4-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTQOHBUFHOTLIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC2=C(C=C1)OCCO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.